molecular formula C18H32INO3 B2878203 4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide CAS No. 1313527-16-0

4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide

Cat. No.: B2878203
CAS No.: 1313527-16-0
M. Wt: 437.362
InChI Key: OXIWUQUQNRUITF-UHFFFAOYSA-M
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Description

4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt of particular interest in medicinal chemistry research, primarily for its potential as a long-acting acetylcholinesterase (AChE) inhibitor. Its molecular design, incorporating the rigid, lipophilic adamantane moiety linked to a charged morpholinium head, is characteristic of compounds developed to interact with the peripheral anionic site of AChE. This mechanism is a recognized strategy for investigating the treatment of neurodegenerative disorders like Alzheimer's disease, as AChE inhibition increases acetylcholine levels in synapses, which may ameliorate cognitive deficits. Research into this compound and its analogs focuses on their sustained inhibitory activity and selectivity profile. Furthermore, the structural class of quaternary ammonium salts with lipophilic groups is extensively studied for antimicrobial applications. The compound's cationic nature allows it to disrupt microbial cell membranes, a mechanism of action that is a subject of ongoing investigation for developing new antiseptics and disinfectants. As a research chemical, it serves as a valuable scaffold for synthesizing novel derivatives and for in vitro pharmacological profiling to explore structure-activity relationships.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32NO3.HI/c1-19(2-4-21-5-3-19)12-17(20)13-22-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,2-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIWUQUQNRUITF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide typically involves multiple steps

    Adamantane Derivative Preparation: The adamantane core can be synthesized through a series of reactions starting from cyclohexanone. This involves the formation of tricyclo[3.3.1.1]decane, which is then functionalized to introduce the hydroxypropyl group.

    Morpholine Ring Introduction: The hydroxypropyl group is reacted with morpholine under basic conditions to form the morpholin-4-ium structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the iodide ion, forming a neutral molecule.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium bromide (NaBr).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of neutral adamantane derivatives.

    Substitution: Formation of halide-substituted morpholin-4-ium compounds.

Scientific Research Applications

4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential antiviral and antiparkinsonian properties, similar to other adamantane derivatives.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of 4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide involves its interaction with molecular targets through its adamantane and morpholine moieties. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Adamantane’s Role : The adamantane moiety consistently enhances lipophilicity and interaction with hydrophobic binding pockets, as seen in triazole-thione derivatives .
  • Cationic Core Impact : Morpholinium’s oxygen atom improves solubility over piperidinium, which may favor in vivo distribution .

Biological Activity

The compound 4-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H24N1O2I\text{C}_{15}\text{H}_{24}\text{N}_{1}\text{O}_{2}\text{I}

This structure features an adamantane moiety, which is known for its unique steric properties and potential influence on biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
  • Neuroprotective Properties : The morpholine structure may contribute to neuroprotective effects, as seen in related derivatives that inhibit acetylcholinesterase, thereby enhancing cholinergic signaling.

In Vitro Studies

In vitro studies have shown that this compound can affect various cell lines:

Cell Line Effect Observed Concentration Tested
A10 Vascular SmoothDecreased viability0 - 100 µM
RAW 264.7 MacrophagesReduced cytokine production50 mg/kg

These results indicate a dose-dependent response, suggesting that higher concentrations may lead to increased cytotoxicity or enhanced anti-inflammatory effects.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound:

  • Model : LPS-induced systemic inflammation in rats.
  • Findings :
    • Significant reduction in plasma levels of TNF-α and IL-6 post-administration.
    • Histological analysis indicated decreased tissue damage in lung and liver tissues following treatment.

Case Study 1: Anti-inflammatory Activity

A study involving the administration of the compound in a rat model showed promising results in reducing inflammation markers. The administration of 50 mg/kg resulted in a notable decrease in myeloperoxidase activity and plasma creatinine levels, indicating reduced inflammation and tissue damage.

Case Study 2: Neuroprotective Effects

In a separate study focusing on neuroprotection, derivatives similar to this compound were tested for their ability to inhibit acetylcholinesterase. Results indicated that these compounds could enhance cognitive function in models of Alzheimer's disease by preventing the breakdown of acetylcholine.

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